![molecular formula C21H22N6 B2778799 N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896001-78-8](/img/structure/B2778799.png)
N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. Common reagents include dimethylformamide (DMF), cesium carbonate (Cs2CO3), and methyl iodide (CH3I) . The reaction is often carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic medium.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.
Substitution: Halogenated derivatives, bases like NaOH or KOH, solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Anticancer Properties
One of the primary applications of N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic activities against various cancer cell lines. For instance, compounds structurally related to this pyrazolo derivative have shown promising results against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values indicating potent anti-proliferative effects .
Case Study: Epidermal Growth Factor Receptor Inhibition
A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy as epidermal growth factor receptor inhibitors (EGFRIs). The synthesized compounds were tested for their in vitro anti-proliferative activities. Among them, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and also showed activity against mutant forms of EGFR . This highlights the potential of this compound in targeted cancer therapies.
Antimicrobial Activity
Another area of research involves the antimicrobial properties of pyrazolo derivatives. Studies have indicated that compounds similar to this compound possess significant antimicrobial activity against various bacterial strains. This opens avenues for developing new antibiotics that could address the growing issue of antibiotic resistance .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of pyrazolo derivatives have revealed their potential in treating neurodegenerative diseases. Compounds with similar structures have been shown to exhibit protective effects on neuronal cells under stress conditions. This suggests that this compound may also play a role in neuroprotection .
Table: Summary of Applications and Findings
作用機序
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .
類似化合物との比較
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Thioglycoside derivatives: Known for their cytotoxic activities against various cancer cell lines.
Uniqueness
N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its potent dual activity against CDK2 and cancer cell lines, making it a promising candidate for further research and development in cancer therapy .
生物活性
N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar scaffolds have shown significant inhibitory activity against various cancer cell lines. A study demonstrated that a related compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
Table 1: Anticancer Activity of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1a | A549 | 2.24 | |
Doxorubicin | A549 | 9.20 | |
12b | A549 | 8.21 | |
12b | HCT-116 | 19.56 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometric analyses have indicated that related compounds can significantly induce apoptosis in cancer cells and arrest the cell cycle at specific phases (S and G2/M) while increasing the BAX/Bcl-2 ratio—a key indicator of apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example, variations in substituents on the phenyl rings adjacent to the pyrazolo core influence potency and selectivity against different cancer types. Compounds with electron-donating groups generally exhibit enhanced activity compared to those with electron-withdrawing groups .
Case Studies
- A549 Cell Line Study : In vitro studies utilizing A549 cells demonstrated that this compound could effectively inhibit cell proliferation at low micromolar concentrations. The compound's effectiveness was confirmed through MTT assays and flow cytometry.
- EGFR Inhibition : Recent research has identified new derivatives within this chemical class that act as epidermal growth factor receptor inhibitors (EGFRIs). These compounds showed promising anti-proliferative activities against A549 and HCT-116 cancer cells with IC50 values demonstrating significant potency .
特性
IUPAC Name |
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-13-9-10-18(15(3)11-13)23-19-16-12-22-27(4)20(16)26-21(25-19)24-17-8-6-5-7-14(17)2/h5-12H,1-4H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJDNOOVOMLLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。